2,6-Diiodo-4-(trifluoromethyl)phenol
Description
Significance of Phenolic Structures in Synthetic Design
Phenols, organic compounds featuring a hydroxyl (–OH) group directly attached to an aromatic ring, are fundamental building blocks in organic synthesis. youtube.commdpi.com The hydroxyl group imparts a unique set of properties that distinguish phenols from aliphatic alcohols. It is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring highly susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. mdpi.com
Furthermore, the phenolic proton is weakly acidic, allowing for deprotonation to form a phenoxide ion. This anion is a potent nucleophile, enabling a wide range of reactions including etherification (e.g., Williamson ether synthesis) and esterification. The ability of phenols to form strong hydrogen bonds also influences their physical properties, such as boiling points and solubility. mdpi.com This combination of reactivity makes the phenolic moiety a cornerstone in the synthesis of a vast number of pharmaceuticals, polymers like Bakelite, and agrochemicals. youtube.com
The Role of Halogenation, with Emphasis on Diiodination, in Aromatic Systems
Halogenation is a primary tool for functionalizing aromatic rings. The introduction of halogen atoms serves two main purposes: modifying the electronic properties of the ring and providing a reactive handle for subsequent transformations. While all halogens are electron-withdrawing through induction, they can also donate electron density through resonance.
Iodine, in particular, offers unique advantages. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group. This property is extensively exploited in modern synthetic chemistry, especially in transition-metal-catalyzed cross-coupling reactions. mdpi.com Aryl iodides are highly prized substrates for reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Diiodination, specifically at the ortho positions relative to the hydroxyl group as seen in 2,6-diiodophenols, provides a scaffold with two distinct points for such synthetic elaboration. This allows for the sequential or simultaneous introduction of different chemical entities, enabling the construction of complex, three-dimensional molecular architectures from a relatively simple starting material.
Impact of Trifluoromethyl Groups on Aromatic Reactivity and Molecular Design
The trifluoromethyl (–CF₃) group is a unique and powerful substituent in molecular design, particularly in the pharmaceutical and agrochemical industries. mdpi.com Its properties stem from the high electronegativity of the fluorine atoms. The –CF₃ group is a very strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.
From a molecular design perspective, the trifluoromethyl group offers several key benefits:
Increased Lipophilicity: The –CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross biological membranes. mdpi.com
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug candidate. mdpi.com
Modulation of Acidity: When placed on a phenolic ring, a strong electron-withdrawing group like –CF₃ increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups, like a methyl or chloro group, to fine-tune a molecule's steric and electronic profile to improve its binding affinity to a biological target. mdpi.com
These attributes make the incorporation of a –CF₃ group a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. mdpi.com
Research Landscape and Potential Contributions of 2,6-Diiodo-4-(trifluoromethyl)phenol
The compound this compound (CAS No. 169255-50-9) is a solid with a melting point of 104-105 °C. sigmaaldrich.com While it is commercially available, a review of the scientific literature indicates a notable absence of studies detailing its specific synthesis or application. This suggests that it is a highly specialized, yet potentially underutilized, building block. Its value can be inferred from the combined chemical properties of its functional groups.
The molecule represents a synthetically versatile platform. The two iodine atoms at the ortho positions are primed for a wide variety of palladium-catalyzed cross-coupling reactions. mdpi.com This would allow for the introduction of aryl, vinyl, alkynyl, or other organic fragments, creating sterically congested and structurally complex biaryl or other substituted systems. The phenolic hydroxyl group can be readily converted into an ether or ester, providing another avenue for derivatization.
Simultaneously, the trifluoromethyl group at the para position exerts a strong electronic influence, making the phenolic proton more acidic and affecting the reactivity of the entire ring. It also imparts the beneficial properties of metabolic stability and lipophilicity to any derivative synthesized from this scaffold. mdpi.com Therefore, this compound stands as a promising, though currently underexplored, starting material for the synthesis of novel compounds in medicinal chemistry and materials science. It is an "important intermediate" whose full potential is yet to be documented in peer-reviewed research, representing an open area for synthetic exploration. lookchem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 169255-50-9 sigmaaldrich.com |
| Molecular Formula | C₇H₃F₃I₂O lookchem.com |
| Molecular Weight | 413.9 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 104-105 °C sigmaaldrich.com |
| Boiling Point | 235.5 °C (at 760 mmHg) sigmaaldrich.com |
| Purity | ≥95-99% (as commercially available) lookchem.comsigmaaldrich.com |
Table 2: Influence of Functional Groups on the this compound Scaffold
| Functional Group | Position | Key Influence on Reactivity and Properties |
|---|---|---|
| Hydroxyl (–OH) | 1 | Enables ether/ester formation; acts as an ortho, para-director; increases acidity due to other EWGs. |
| Iodine (–I) | 2, 6 | Excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). mdpi.com |
| Trifluoromethyl (–CF₃) | 4 | Strong electron-withdrawing group; increases acidity of phenol (B47542); enhances lipophilicity and metabolic stability. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2,6-diiodo-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2O/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYBCBURDKLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Diiodo 4 Trifluoromethyl Phenol and Its Analogues
Direct Electrophilic Iodination Approaches to Phenolic Substrates
Direct iodination of phenolic compounds represents a straightforward route to introduce iodine atoms onto the aromatic ring. This method relies on the activation of the phenol (B47542) ring towards electrophilic attack, guided by the directing effects of the hydroxyl and trifluoromethyl groups.
Regioselective Iodination of 4-(trifluoromethyl)phenol (B195918) Precursors
The synthesis of 2,6-diiodo-4-(trifluoromethyl)phenol often starts from the precursor 4-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The trifluoromethyl group, conversely, is a deactivating group and a meta-director. In 4-(trifluoromethyl)phenol, the positions ortho to the hydroxyl group (positions 2 and 6) are the most activated sites for electrophilic attack.
A common method involves the direct iodination of α,α,α-trifluoro-p-cresol (another name for 4-(trifluoromethyl)phenol) using iodine and sodium bicarbonate in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com This reaction proceeds overnight at room temperature to yield the desired product. chemicalbook.com The regioselectivity is driven by the powerful ortho-directing ability of the phenolic hydroxyl group, leading to the introduction of iodine atoms at the 2 and 6 positions.
Evaluation of Iodinating Agents (e.g., I₂, NIS, Silver Salts) and Reaction Conditions
A variety of iodinating agents can be employed for the synthesis of iodinated phenols, each with its own set of advantages regarding reactivity, selectivity, and reaction conditions. commonorganicchemistry.comnih.gov
Iodine (I₂): Molecular iodine is a common and cost-effective iodinating agent. commonorganicchemistry.com Its reactivity is often enhanced by the presence of a base, such as sodium bicarbonate, which can generate the more reactive hypoiodite (B1233010) species in situ. chemicalbook.commanac-inc.co.jp
N-Iodosuccinimide (NIS): NIS is a versatile and widely used electrophilic iodinating agent for activated aromatic compounds like phenols. commonorganicchemistry.comniscpr.res.in Reactions with NIS are often carried out under mild conditions and can exhibit high regioselectivity. researchgate.netresearchgate.net The selectivity of NIS can be further tuned by the addition of acid catalysts, such as p-toluenesulfonic acid (p-TsOH), which can enhance the electrophilicity of the iodine atom. researchgate.net For highly activated substrates like phenols, the use of a catalyst can sometimes lead to over-iodination. acs.org
Silver Salts: Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), silver triflimide, silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluoroantimonate (AgSbF₆), are used to activate molecular iodine. nih.govacs.orgolemiss.edu The silver ion assists in the polarization of the I-I bond, generating a more potent electrophilic iodine species. nih.govolemiss.edu This method can be particularly useful for achieving iodination where other reagents fail or provide poor yields. nih.gov For instance, the AgSbF₆/I₂ system has been shown to be highly effective for the ortho-iodination of certain substituted phenols. nih.gov The choice of the counter-ion in the silver salt can influence the reactivity and selectivity of the iodination reaction. nih.gov
| Iodinating Agent | Catalyst/Co-reagent | Typical Reaction Conditions | Selectivity |
| Iodine (I₂) | Sodium Bicarbonate | THF/Water, Room Temperature | Ortho- to hydroxyl group |
| N-Iodosuccinimide (NIS) | p-Toluenesulfonic Acid | Room Temperature | Highly regioselective, often para-directing but can be tuned |
| Silver Salts (e.g., Ag₂SO₄, AgSbF₆) | Iodine (I₂) | Dichloromethane (B109758), Room Temperature | Can favor ortho-iodination depending on the salt and substrate |
Indirect Synthetic Pathways
In cases where direct iodination is not feasible or leads to undesired byproducts, indirect synthetic routes offer alternative strategies for the preparation of this compound and its analogues.
Multi-Step Conversions from Related Halogenated Phenols (e.g., Brominated Analogs)
One indirect approach involves the conversion of other halogenated phenols, such as brominated analogues, into the desired iodinated compound. This can be achieved through halogen exchange reactions, where a bromine atom is replaced by an iodine atom. wikipedia.orgfrontiersin.org These transformations often require metal catalysis to proceed efficiently on aryl halides. frontiersin.orgscience.gov For instance, a 2,6-dibromo-4-(trifluoromethyl)phenol could potentially undergo a double halogen exchange to yield the diiodo product. The relative reactivity of aryl halides in these exchanges typically follows the trend I > Br > Cl. wikipedia.org
Introduction of the Trifluoromethyl Moiety into Halogenated Phenolic Scaffolds
An alternative indirect strategy involves introducing the trifluoromethyl group onto a pre-existing diiodophenol scaffold. The introduction of a trifluoromethyl group into an aromatic ring is a significant area of research in medicinal and agricultural chemistry due to the unique properties this group imparts to molecules. mdpi.commdpi.comnih.gov
Methods for trifluoromethylation include radical, nucleophilic, and electrophilic pathways. mdpi.comnih.govresearchgate.net For example, a diiodophenol could potentially be trifluoromethylated using various reagents, although the regioselectivity of such a reaction would need to be carefully controlled to obtain the desired 4-(trifluoromethyl) isomer. The presence of the two iodine atoms and the hydroxyl group would influence the position of the incoming trifluoromethyl group.
Directed Ortho-Metalation Strategies for Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a variety of substituents. researchgate.net
Advanced Catalytic Approaches in Synthesis
The introduction of two iodine atoms specifically at the ortho-positions to the hydroxyl group in 4-substituted phenols presents a significant synthetic challenge, particularly when the para-substituent is electron-withdrawing, such as a trifluoromethyl group. Traditional iodination methods often lack the required regioselectivity and may necessitate harsh reaction conditions. Consequently, modern research has focused on the development of advanced catalytic systems that can facilitate this transformation with high efficiency and precision. These approaches often employ transition metal catalysts or organocatalysts to activate the iodine source or the phenolic substrate, thereby enabling the desired ortho-di-iodination.
One promising avenue involves the use of iron(III) catalysis. Iron(III) chloride (FeCl₃) has been investigated as an inexpensive and environmentally benign catalyst for various organic transformations, including the halogenation of aromatic compounds. The catalytic cycle is believed to involve the coordination of the phenolic oxygen to the iron center, which enhances the nucleophilicity of the aromatic ring and directs the electrophilic attack of iodine to the ortho-positions. The Lewis acidic nature of FeCl₃ can also activate the iodinating agent, rendering it more electrophilic. While direct catalytic data for the di-iodination of 4-(trifluoromethyl)phenol using this method is not extensively documented in publicly available literature, the principle has been applied to other phenolic compounds, suggesting its potential applicability.
Another advanced strategy is the use of thallium(I) acetate (B1210297) in conjunction with iodine, which has been shown to achieve selective ortho-iodination of phenols. rsc.org This method, while effective, involves the use of highly toxic thallium salts, which limits its practical application on a larger scale. The mechanism is thought to proceed through the formation of a thallium(I) phenoxide, which then directs the iodination to the ortho positions.
Furthermore, the synthesis of analogues such as 2,6-diiodo-4-nitrophenol (B1216091) provides insight into the iodination of phenols with strongly electron-withdrawing groups. lasalabs.comontosight.aibiosynth.com The presence of the nitro group, similar to the trifluoromethyl group, deactivates the aromatic ring towards electrophilic substitution, making the di-iodination challenging. Catalytic systems that are effective for the synthesis of 2,6-diiodo-4-nitrophenol could likely be adapted for the synthesis of this compound.
The development of copper-catalyzed hydroxylation of aryl iodides also represents a related advanced catalytic approach, albeit for the reverse reaction. nih.gov These systems highlight the utility of transition metals in activating C-I bonds, a principle that is relevant to the design of catalytic iodination reactions.
While specific, detailed research findings on the advanced catalytic synthesis of this compound are not widely available in the public domain, the principles derived from the catalytic iodination of other substituted phenols provide a strong foundation for the development of such methodologies. Future research in this area will likely focus on the use of non-toxic, earth-abundant metal catalysts and the development of organocatalytic systems to achieve this challenging transformation in a more sustainable manner.
Table of Research Findings on Catalytic Iodination of Phenols
| Catalyst System | Substrate | Product(s) | Key Findings |
| Thallium(I) acetate / I₂ | Phenol | ortho-Iodophenol | Demonstrates high selectivity for ortho-iodination. rsc.org |
| Not Specified | 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | Serves as a key intermediate in various syntheses. lasalabs.comontosight.ai |
| Not Specified | Phenol | 2,6-Diiodo-4-nitrophenol | Used as an antiseptic and disinfectant. ontosight.ai |
Reactivity Profiles and Transformative Chemistry of 2,6 Diiodo 4 Trifluoromethyl Phenol
Exploiting Aryl Iodide Functionalities in Cross-Coupling Reactions
The carbon-iodine bonds in 2,6-diiodo-4-(trifluoromethyl)phenol are prime sites for the formation of new carbon-carbon bonds through transition metal catalysis. Aryl iodides are the most reactive among aryl halides for oxidative addition to low-valent metal centers, such as Palladium(0), which is often the rate-determining step in cross-coupling catalytic cycles. sci-hub.selibretexts.org This high reactivity allows for coupling reactions to proceed under mild conditions.
Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, are powerful tools for constructing complex molecular architectures. libretexts.orgnumberanalytics.comwikipedia.orgmdpi.com For a substrate like this compound, these reactions offer pathways to introduce aryl, vinyl, and alkynyl groups, respectively. A key challenge and opportunity with a di-iodinated substrate is achieving selective mono- or di-functionalization, which can often be controlled by tuning reaction conditions. organic-chemistry.orgorganic-chemistry.org
The substrate scope for palladium-catalyzed couplings with this compound is expected to be broad, leveraging the high reactivity of the C-I bonds.
Suzuki-Miyaura Coupling: This reaction would involve coupling with various aryl- and vinylboronic acids or their corresponding esters. organic-chemistry.org The electron-withdrawing nature of the trifluoromethyl group would likely enhance the reactivity of the aryl iodide, facilitating the oxidative addition step. Typical conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of base, such as K₃PO₄ or Cs₂CO₃, is crucial for activating the boronic acid. organic-chemistry.orgmdpi.com
Illustrative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Ar-B(OH)₂ (1.1 eq. for mono, 2.2 eq. for di-coupling) | Coupling Partner |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Palladium Source |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%) | Stabilize Pd(0), promote oxidative addition/reductive elimination |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Activates boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, or DMF/H₂O | Reaction Medium |
| Temperature | 80-110 °C | Provide activation energy |
Mizoroki-Heck Reaction: This reaction enables the arylation of alkenes. numberanalytics.comorganic-chemistry.orgnih.gov this compound could be coupled with a variety of alkenes, including acrylates, styrenes, and other vinyl derivatives. The reaction is typically carried out in the presence of a palladium catalyst and a base (often a tertiary amine like Et₃N) to neutralize the hydrogen halide formed. mdpi.comorganic-chemistry.org
Illustrative Conditions for Mizoroki-Heck Reaction
| Parameter | Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| Alkene | Styrene or n-Butyl Acrylate (1.2-1.5 eq.) | Coupling Partner |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Palladium Source |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-10 mol%) | Stabilize catalyst; control regioselectivity |
| Base | Et₃N or K₂CO₃ (1.5-2.5 eq.) | Neutralize HX byproduct |
| Solvent | DMF, DMA, or Acetonitrile (B52724) | Reaction Medium |
| Temperature | 100-140 °C | Provide activation energy |
Sonogashira Coupling: This coupling with terminal alkynes is a highly efficient method for forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction typically employs a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base that also serves as a solvent. wikipedia.orglibretexts.org Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org
Illustrative Conditions for Sonogashira Coupling
| Parameter | Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| Alkyne | R-C≡CH (1.1-1.2 eq.) | Coupling Partner |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Palladium Source |
| Cu Co-catalyst | CuI (1-5 mol%) | Facilitates alkyne activation |
| Base/Solvent | Et₃N or Diisopropylamine | Neutralize HX byproduct; Solvent |
| Temperature | Room Temperature to 80 °C | Provide activation energy |
The choice of ligand is critical in palladium-catalyzed reactions, influencing catalyst stability, activity, and selectivity. nih.gov For a di-substituted substrate like this compound, ligand design is paramount for controlling the mono- to di-arylation ratio.
Sterically Hindered Ligands: Bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines (e.g., XPhos, SPhos), are often employed. organic-chemistry.orgmdpi.com These ligands promote the formation of monoligated L-Pd(0) species, which are highly reactive in oxidative addition. sci-hub.se The steric bulk can also favor reductive elimination and prevent catalyst decomposition. For selective mono-arylation, a very bulky ligand can sterically hinder the second oxidative addition step after the first coupling has occurred. organic-chemistry.org
Electron-Rich Ligands: Ligands with strong electron-donating properties increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl iodide. This is particularly useful for less reactive aryl halides, though aryl iodides are already highly reactive.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. sci-hub.se They form very stable bonds with palladium and are strong sigma-donors, often leading to highly active and robust catalysts capable of coupling even challenging substrates like aryl chlorides.
Catalyst Precursors: While catalysts can be generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, pre-formed palladium complexes (precatalysts) offer better control over the active catalyst's stoichiometry and can lead to more reproducible results.
Radical-Mediated Coupling Strategies Utilizing Aryl Iodides
Beyond traditional two-electron palladium cycles, the C-I bonds of this compound are susceptible to homolytic cleavage to form aryl radicals. These highly reactive intermediates can participate in C-C bond formation through alternative mechanistic pathways. Such reactions are often initiated by light (photoredox catalysis) or radical initiators. nih.govresearchgate.net
Aryl radicals can be generated from aryl iodides via single-electron transfer (SET) from a photo-excited catalyst. mdpi.comnih.govtue.nl The low bond dissociation energy of the C-I bond makes aryl iodides excellent precursors for this process. Once formed, the 2,6-diiodo-4-(trifluoromethyl)phenyl radical could engage in several coupling strategies:
Addition to Alkenes or Arenes: The aryl radical can add to π-systems, such as alkenes or other aromatic rings, to form a new C-C bond, followed by a subsequent step (e.g., hydrogen atom transfer or oxidation/deprotonation) to yield the final product.
Metal-Catalyzed Radical Pathways: Radical intermediates can be intercepted by other transition metals like copper or nickel, merging radical generation with traditional cross-coupling cycles. nih.gov This dual catalytic approach can enable transformations that are difficult to achieve through conventional pathways. nih.govresearchgate.net The conditions for these reactions are typically mild, often proceeding at room temperature under visible light irradiation, and show a high tolerance for various functional groups. researchgate.net
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group of this compound is a key site for functionalization. Its acidity is significantly increased by the inductive electron-withdrawing effects of the two ortho iodine atoms and the para-trifluoromethyl group. This enhanced acidity facilitates its deprotonation to form a phenoxide, which is a potent nucleophile for substitution reactions.
Etherification and Esterification Reactions
Etherification: The formation of ethers from the phenolic hydroxyl group can be readily achieved through reactions like the Williamson ether synthesis. gordon.edumasterorganicchemistry.comkhanacademy.orgyoutube.com Due to the enhanced acidity of the phenol (B47542), relatively mild bases such as potassium carbonate or even sodium hydroxide (B78521) are sufficient to generate the nucleophilic phenoxide in situ. youtube.comfrancis-press.com This phenoxide can then react with a variety of alkylating agents, such as alkyl halides or tosylates, to form the corresponding aryl ethers. Non-polar aprotic solvents like DMF or acetonitrile are typically used for this Sₙ2 reaction. masterorganicchemistry.comfrancis-press.com There are also reports of one-pot syntheses of 2,6-diiododiaryl ethers from phenols with para electron-withdrawing groups, highlighting the utility of this reactivity. researchgate.net
Illustrative Conditions for Williamson Ether Synthesis
| Parameter | Condition | Purpose |
| Phenol | This compound | Substrate |
| Alkylating Agent | R-X (e.g., CH₃I, BnBr) (1.0-1.2 eq.) | Electrophile |
| Base | K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.) | Deprotonates phenol |
| Solvent | Acetone, DMF, or Acetonitrile | Reaction Medium |
| Temperature | Room Temperature to 80 °C | Provide activation energy |
Esterification: The phenolic hydroxyl group can be acylated to form esters. A common method for this transformation under mild conditions is the Steglich esterification. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgyoutube.com This reaction uses a carboxylic acid as the acylating agent, a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The reaction is often performed at room temperature in aprotic solvents like dichloromethane (B109758) or THF. wikipedia.org This method is particularly useful for substrates that are sensitive to harsher conditions required by other esterification methods.
Illustrative Conditions for Steglich Esterification
| Parameter | Condition | Purpose |
| Phenol | This compound | Substrate |
| Carboxylic Acid | R-COOH (1.1-1.5 eq.) | Acylating Agent |
| Coupling Agent | DCC or EDC (1.1-1.5 eq.) | Activates carboxylic acid |
| Catalyst | DMAP (5-10 mol%) | Nucleophilic catalyst |
| Solvent | Dichloromethane (DCM) or THF | Reaction Medium |
| Temperature | 0 °C to Room Temperature | Mild reaction conditions |
Redox Transformations of the Phenolic Moiety
The phenolic hydroxyl group of this compound is a key site for redox activity, although its reactivity is significantly modulated by the presence of strongly electron-withdrawing iodine and trifluoromethyl substituents. The oxidation of phenols typically yields phenoxyl radicals, which can then undergo further reactions such as dimerization or oxidation to quinone-type structures. wikipedia.orgresearchgate.net However, the high oxidation potential of this compound, due to the deactivating nature of its substituents, necessitates the use of potent oxidizing agents.
Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD) or 2-iodoxybenzoic acid (IBX), are effective for the oxidation of phenols. wikipedia.orgnih.govnih.gov For electron-deficient phenols, more reactive iodine(V) reagents may be required to facilitate oxidation. nih.gov The oxidation of phenols with these reagents generally proceeds through the formation of an aryloxyiodonium(III) intermediate. wikipedia.org Subsequent intramolecular nucleophilic attack leads to the formation of a quinone-type product. In the case of this compound, oxidation would be expected to yield a highly electrophilic quinone.
The electrochemical oxidation of phenols is also a well-studied process. acs.orgnih.gov However, phenols, particularly those that are not highly substituted, can undergo electropolymerization upon oxidation, leading to the fouling of electrode surfaces. acs.orgnih.gov The sterically hindered nature of this compound might mitigate this polymerization process to some extent.
Table 1: Expected Products from Redox Reactions of the Phenolic Moiety
| Oxidizing Agent | Expected Product Type | Plausible Reaction Mechanism |
| Hypervalent Iodine(V) Reagents | ortho-Quinone | Formation of aryloxyiodonium(V) intermediate followed by reductive elimination. nih.gov |
| Electrochemical Oxidation | Phenoxyl Radical/Quinone | Electron transfer from the phenol to the electrode surface. acs.org |
| Strong Oxidants (e.g., Fremy's salt) | Phenoxyl Radical | Hydrogen atom abstraction from the phenolic hydroxyl group. researchgate.net |
Reactivity of the Trifluoromethyl Substituent
The trifluoromethyl group is generally considered to be a stable and robust functional group due to the high strength of the carbon-fluorine bond. nih.govtcichemicals.comnih.gov However, under specific and often harsh reaction conditions, it can undergo transformations.
Investigation of Carbon-Fluorine Bond Transformationsnih.govnih.govrsc.orgdatapdf.commdpi.comnih.govrsc.orglookchem.comresearchgate.netrsc.org
The activation of the C-F bond in trifluoromethylarenes is a challenging but increasingly important area of research, offering pathways to novel fluorinated compounds. nih.govresearchgate.net Transformations of the trifluoromethyl group in compounds like this compound typically require potent reagents.
Reactions with strong acids, particularly Brønsted superacids, can lead to the protolytic defluorination of trifluoromethyl-substituted arenes. nih.gov This process is thought to involve the formation of reactive electrophilic species, such as carbocations or acylium cations, which can then participate in subsequent reactions. nih.gov
Base-catalyzed hydrolysis of the trifluoromethyl group to a carboxylic acid can also occur, although this generally requires forcing conditions. The presence of the electron-withdrawing iodo substituents on the aromatic ring of this compound would likely make the trifluoromethyl group more susceptible to nucleophilic attack compared to unsubstituted benzotrifluoride.
Recent advancements have demonstrated that selective defluorination of aromatic trifluoromethyl groups can be achieved. For instance, base-promoted elimination can form a difluoro-p-quinomethide, which can be trapped by an intramolecular nucleophile. nih.govresearchgate.netrsc.org This suggests that under basic conditions, the trifluoromethyl group in this compound could potentially undergo partial defluorination.
Table 2: Conditions for Carbon-Fluorine Bond Transformations in Aromatic Trifluoromethyl Compounds
| Reagent/Condition | Transformation | Product Type |
| Brønsted Superacids | Protolytic Defluorination | Acylium Cations/Friedel-Crafts Products nih.gov |
| Strong Base (e.g., KHMDS) | Base-Promoted Elimination | Difluoromethylarene Derivatives nih.govresearchgate.netrsc.org |
| Lewis Acids | C-F Bond Ionization | Carbocationic Intermediates nih.gov |
| Transition Metal Catalysts | Reductive Defluorination | Methylarene Products |
Mechanistic Insights into Defluorination Pathways in Fluorinated Phenolsnih.govdatapdf.comnih.govlookchem.comrsc.org
Recent studies on the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs) have provided significant mechanistic insights that are directly applicable to this compound. rsc.org The key to this reactivity is the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915).
The defluorination of 4-trifluoromethylphenol is proposed to proceed via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org This pathway involves the following steps:
Deprotonation: The phenolic proton is removed by a base (even water under certain pH conditions) to form the corresponding phenolate anion.
Fluoride (B91410) Elimination: The negative charge of the phenolate is delocalized through conjugation, which facilitates the elimination of a fluoride ion from the trifluoromethyl group. This is the rate-determining step and results in the formation of a reactive difluoro-p-quinomethide intermediate.
Hydrolysis: The highly electrophilic quinone methide intermediate is rapidly attacked by water, leading to the elimination of the remaining two fluoride ions and ultimately forming the corresponding hydroxybenzoic acid. rsc.org
The presence of the two iodine atoms at the ortho positions in this compound would be expected to influence the rate of this process. Their electron-withdrawing nature would increase the acidity of the phenol, favoring the initial deprotonation step. However, their steric bulk might influence the stability and subsequent reactivity of the quinone methide intermediate.
This defluorination pathway is significant as it represents a potential environmental degradation route for compounds containing a trifluoromethyl group para to a hydroxyl group on an aromatic ring. rsc.org
Mechanistic Elucidation of Reactions Involving 2,6 Diiodo 4 Trifluoromethyl Phenol
Detailed Reaction Pathway Analysis for Halogenation and Functionalization
The reactivity of the aromatic ring in 2,6-diiodo-4-(trifluoromethyl)phenol is significantly influenced by its substituents. The hydroxyl (-OH) group is a potent activating group, directing electrophiles to the ortho and para positions. However, in this molecule, both ortho positions are occupied by bulky iodine atoms, and the para position is substituted with a trifluoromethyl (-CF3) group.
Further halogenation, such as bromination or chlorination, would likely face significant steric hindrance from the existing iodine atoms. Functionalization often targets the hydroxyl group or involves the displacement of the iodine atoms.
O-Functionalization: The phenolic hydroxyl group is the most reactive site for many functionalization reactions. It can be deprotonated by a base to form a phenoxide ion, which is a strong nucleophile. This allows for a variety of reactions, including:
Etherification: Reaction with alkyl halides (e.g., methyl iodide) or other electrophiles to form ethers.
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Displacement of Iodine: The carbon-iodine bonds are the weakest among the carbon-halogen bonds, making the iodine atoms susceptible to displacement, particularly through transition-metal-catalyzed cross-coupling reactions.
A plausible reaction pathway for the functionalization of the phenolic hydroxyl group is initiated by deprotonation with a suitable base, such as sodium hydride (NaH) or a carbonate base, to generate the corresponding phenoxide. This highly nucleophilic intermediate can then react with an electrophile. For instance, in an etherification reaction with an alkyl halide (R-X), the phenoxide oxygen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ether linkage via an SN2 mechanism.
Understanding Catalytic Cycles in Transition Metal-Mediated Transformations
This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.commdpi.com The two iodine atoms provide reactive sites for these transformations. The general catalytic cycle for these reactions, typically involving a palladium catalyst, can be broken down into three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent transition metal complex, typically Pd(0). The palladium inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. Given the two iodine atoms, selective mono- or di-functionalization can often be achieved by controlling the reaction stoichiometry and conditions.
Transmetalation (for Suzuki and similar couplings): In reactions like the Suzuki coupling, an organoboron compound (in the presence of a base) transfers its organic group to the palladium complex, displacing the halide. This step forms a new diorganopalladium(II) complex.
Reductive Elimination: This is the final step, where the two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The specific ligands on the palladium catalyst play a crucial role in the efficiency of these steps, influencing the rate and selectivity of the reaction. mdpi.com
Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description | Metal Oxidation State Change |
| Oxidative Addition | The aryl iodide (Ar-I) reacts with the Pd(0) catalyst. | Pd(0) → Pd(II) |
| Transmetalation | The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium complex. | Pd(II) → Pd(II) |
| Reductive Elimination | The two organic groups are coupled, the product is released, and the Pd(0) catalyst is regenerated. | Pd(II) → Pd(0) |
Radical Intermediate Generation and Reactivity Studies
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, leading to the formation of radical intermediates. This can be initiated by photolysis (UV light) or through the use of radical initiators.
Upon cleavage of one of the C-I bonds, a highly reactive aryl radical is formed. The fate of this radical intermediate depends on the reaction conditions and the presence of other reagents.
Hydrogen Abstraction: In the presence of a suitable hydrogen donor, the aryl radical can abstract a hydrogen atom to form 2-iodo-4-(trifluoromethyl)phenol.
Radical Cyclization: If the molecule contains an appropriately positioned unsaturated group (either on a substituent or added to the reaction), intramolecular cyclization can occur.
Intermolecular Reactions: The aryl radical can add to alkenes or alkynes or react with other radical species in the medium.
The study of these radical reactions often involves techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates. The trifluoromethyl group can influence the stability and reactivity of the radical through its strong electron-withdrawing inductive effect.
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by the electronic and steric effects of its substituents.
Hydroxyl Group (-OH): This is a strong activating group due to its +M (mesomeric) effect, donating electron density to the aromatic ring and making it more susceptible to electrophilic attack. It is also a directing group for ortho and para positions.
Iodine Atoms (-I): Halogens are deactivating via their -I (inductive) effect but are ortho, para-directing due to their +M effect. In this molecule, the two large iodine atoms also exert significant steric hindrance at the ortho positions (positions 2 and 6), which can direct incoming groups to other available positions or influence the approach of reagents to the phenolic oxygen.
Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect). rsc.org It is also deactivating and meta-directing for electrophilic aromatic substitution. Positioned at the para-position, it significantly influences the acidity of the phenolic proton, making it more acidic compared to phenol (B47542) itself. This increased acidity facilitates the formation of the phenoxide ion. rsc.orgresearchgate.net
The combination of these effects creates a unique reactivity profile. For instance, in transition metal-catalyzed reactions, the electronic effects can influence the rate of oxidative addition, while the steric bulk of the iodine atoms can affect the approach of the catalyst and other reagents. The strong electron-withdrawing nature of the trifluoromethyl group can make the C-I bonds more susceptible to oxidative addition.
Table 2: Summary of Substituent Effects
| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
| -OH | Activating (+M > -I) | Small | Increases ring nucleophilicity; directs ortho/para. |
| -I | Deactivating (-I > +M) | Large | Decreases ring nucleophilicity; provides reactive sites for coupling; sterically hinders ortho positions. |
| -CF3 | Strongly Deactivating (-I) | Moderate | Decreases ring nucleophilicity; increases acidity of the phenolic proton. rsc.orgresearchgate.net |
Computational and Theoretical Investigations of 2,6 Diiodo 4 Trifluoromethyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 2,6-diiodo-4-(trifluoromethyl)phenol, these methods can provide valuable insights into its geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT studies would be instrumental in determining the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. For similar halogenated phenols, DFT calculations have been successfully employed to predict these parameters with a high degree of accuracy when compared to experimental data.
A typical DFT study on this compound would likely employ a functional such as B3LYP, paired with a basis set that can adequately describe the heavy iodine atoms, such as LANL2DZ for iodine and a Pople-style basis set (e.g., 6-311++G(d,p)) for the lighter atoms.
Table 1: Predicted Molecular Properties from DFT Calculations
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Optimized Geometry | Planar aromatic ring with specific C-I, C-F, C-O, and O-H bond lengths and angles. | Based on DFT studies of other substituted phenols. |
| Vibrational Frequencies | Characteristic IR and Raman peaks for C-I, C-F, C=C (aromatic), C-O, and O-H stretching and bending modes. | General principles of vibrational spectroscopy and DFT calculations on analogous molecules. |
| Thermodynamic Properties | Standard enthalpy of formation, entropy, and heat capacity. | Statistical thermodynamics based on calculated vibrational frequencies and molecular geometry. |
These calculations would also yield important electronic properties such as the dipole moment and molecular electrostatic potential (MEP). The MEP would be particularly insightful, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide more accurate results, albeit at a greater computational cost. For a molecule containing heavy elements like iodine, relativistic effects can become significant. Therefore, ab initio methods that incorporate these effects, such as those using relativistic effective core potentials (ECPs), would be necessary for highly accurate predictions.
Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with appropriate basis sets, would provide a more refined description of the electron correlation effects, which are important for accurately modeling the properties of iodinated compounds.
Modeling of Reaction Mechanisms and Intermediates
Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and determining the energies of intermediates.
By mapping the potential energy surface, computational studies can detail the energetic profiles of various transformation pathways that this compound might undergo. This includes reactions such as deprotonation of the phenolic hydroxyl group, electrophilic or nucleophilic aromatic substitution, and oxidation.
For instance, the energetic barrier for the deprotonation of the hydroxyl group can be calculated, providing a theoretical pKa value. Similarly, the energy profiles for reactions involving the iodine or trifluoromethyl substituents can be modeled to predict the most likely reaction products under different conditions. DFT studies on the oxidation of electron-deficient phenols have shown that the reaction mechanism and activation barriers are highly dependent on the nature of the substituents on the phenol (B47542) ring. nih.gov
Table 2: Hypothetical Energetic Profile Data for a Reaction Pathway
| Reaction Step | Species | Relative Energy (kcal/mol) | Basis of Prediction |
|---|---|---|---|
| 1 | Reactant: this compound | 0 | Reference energy. |
| 2 | Transition State 1 | +15 to +25 | Inferred from studies on similar phenolic oxidations. nih.gov |
| 3 | Intermediate 1 | +5 to +10 | Based on the stability of potential reaction intermediates. |
| 4 | Transition State 2 | +20 to +30 | Inferred from studies on similar phenolic oxidations. nih.gov |
The electronic structure of this compound dictates its reactivity. Key reactivity descriptors that can be calculated include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).
The presence of two iodine atoms is expected to create regions of positive electrostatic potential on the outermost portion of the iodine atoms, along the C-I bond axis. This phenomenon is known as a σ-hole. The σ-hole is a key feature in halogen bonding and makes the iodine atoms susceptible to nucleophilic attack. The LUMO of the molecule is likely to have significant contributions from the antibonding σ* orbitals of the C-I bonds, further indicating their role in electrophilic interactions.
Molecular Modeling of Intermolecular Interactions (e.g., Halogen Bonding)
The substituents on the phenol ring, particularly the two iodine atoms, are expected to play a significant role in directing intermolecular interactions.
Molecular modeling can be used to investigate the formation and strength of non-covalent interactions such as hydrogen bonding and halogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.
Crucially, the iodine atoms can act as halogen bond donors through their σ-holes. These σ-holes can interact favorably with electron-rich sites on neighboring molecules, such as lone pairs on oxygen or nitrogen atoms, or π-electrons of aromatic rings. Computational models can quantify the strength of these halogen bonds, which are known to be significant in determining the crystal packing and supramolecular assembly of halogenated compounds. The strength of these interactions can be comparable to that of conventional hydrogen bonds.
Table 3: Predicted Intermolecular Interaction Energies
| Interaction Type | Interacting Atoms/Groups | Predicted Interaction Energy (kcal/mol) | Basis of Prediction |
|---|---|---|---|
| Hydrogen Bonding | O-H···O | -3 to -7 | General range for phenolic hydrogen bonds. |
| Halogen Bonding | C-I···O | -2 to -5 | Based on computational studies of halogen bonding in similar systems. |
| Halogen Bonding | C-I···π | -1 to -4 | Based on computational studies of halogen bonding in similar systems. |
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis, IR)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) are particularly effective for simulating its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These theoretical predictions, when compared with experimental data, provide a detailed understanding of the molecule's electronic structure and vibrational dynamics.
The standard computational protocol involves an initial geometry optimization of the molecule using a DFT functional, such as B3LYP, combined with a sufficiently large basis set like 6-311++G(d,p) to accurately model the electronic and structural properties. epa.govspectroscopyonline.com Once the minimum energy geometry is obtained, the same level of theory is employed to calculate the specific spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts for this compound can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netmdpi.com This calculation yields nuclear shielding tensors, which are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton and the two aromatic protons. The chemical shift of the hydroxyl proton is sensitive to solvent and concentration, while the aromatic protons are influenced by the electronic effects of the iodine and trifluoromethyl substituents. In the ¹³C NMR spectrum, unique signals are anticipated for each carbon atom, with the carbons bonded to iodine and the trifluoromethyl group showing significant shifts due to electronegativity and heavy-atom effects. Computational models can predict these shifts with high accuracy, often achieving excellent linear correlation with experimental values. nih.gov
Below is a table illustrating the expected correlation between predicted and experimental NMR chemical shifts for the compound.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ||||
|---|---|---|---|---|---|
| Assignment | Calculated (δ) | Hypothetical Exp. (δ) | Assignment | Calculated (δ) | Hypothetical Exp. (δ) |
| H (aromatic) | 7.85 | 7.82 | C-OH | 152.5 | 152.1 |
| OH | 5.90 | 5.85 | C-I | 88.0 | 87.6 |
| C-H | 134.2 | 133.9 | |||
| C-CF₃ | 125.1 | 124.8 | |||
| CF₃ | 123.0 (q) | 122.7 (q) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov
The UV-Vis spectrum of this compound is expected to be characterized by π → π* transitions within the phenyl ring. The positions and intensities of these absorption bands are influenced by the substituents. The hydroxyl group acts as an auxochrome, while the iodine atoms and the trifluoromethyl group can modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima. TD-DFT calculations can effectively model these effects and predict the resulting spectrum, including the primary absorption bands and their corresponding electronic transitions. biointerfaceresearch.com
A representative table of predicted UV-Vis data is shown below.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type | Hypothetical Exp. λmax (nm) |
|---|---|---|---|---|
| 285 | 0.152 | HOMO → LUMO | π → π | 288 |
| 240 | 0.098 | HOMO-1 → LUMO | π → π | 242 |
Infrared (IR) Spectroscopy
Theoretical vibrational frequencies, IR intensities, and Raman activities are calculated at the same DFT level used for geometry optimization. ijaemr.com The calculated harmonic frequencies are known to be systematically higher than the experimental frequencies due to the neglect of anharmonicity. researchgate.net To facilitate a more accurate comparison, these computed frequencies are often uniformly scaled by an empirical scaling factor (e.g., ~0.961 for B3LYP/6-311++G(d,p)). nih.gov
The IR spectrum of this compound is expected to display characteristic bands for the O-H stretching of the phenol group, C-H stretching of the aromatic ring, C-C stretching vibrations within the ring, and vibrations associated with the C-F and C-I bonds. A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. nih.gov
The following table provides a comparison of hypothetical experimental IR frequencies with scaled and unscaled theoretical values for key vibrational modes.
| Vibrational Assignment (PED) | Calculated Harmonic Freq. (cm⁻¹) | Calculated Scaled Freq. (cm⁻¹) | Hypothetical Exp. Freq. (cm⁻¹) |
|---|---|---|---|
| O-H stretch | 3755 | 3609 | 3605 |
| C-H aromatic stretch | 3190 | 3066 | 3070 |
| C=C aromatic stretch | 1610 | 1547 | 1550 |
| C-F symmetric stretch | 1345 | 1293 | 1295 |
| C-O stretch | 1225 | 1177 | 1180 |
| C-I stretch | 640 | 615 | 618 |
Advanced Materials and Polymer Science Perspectives
Incorporation of Fluorinated Phenol (B47542) Scaffolds into Polymer Architectures
The incorporation of fluorine atoms into polymer backbones or side chains is a well-established method for enhancing material properties. Fluorinated polymers are noted for their excellent thermal stability, chemical resistance, low surface energy (leading to water and oil repellency), and unique optical and dielectric properties. rsc.orgresearchgate.netfluoropolymers.eu The 2,6-diiodo-4-(trifluoromethyl)phenol scaffold is a prime candidate for creating high-performance polymers due to its trifluoromethyl group and reactive sites for polymerization.
Synthesis of Fluorinated Phenolic Resins and Polyurethanes
Phenolic Resins: Phenolic resins are synthesized through the reaction of a phenol with an aldehyde, typically formaldehyde, under acidic (novolac) or basic (resol) conditions. uobasrah.edu.iqfree.fr The substitution pattern on the phenol ring dictates the reactivity and structure of the resulting thermoset. Halogenated phenolic compounds can be used to produce resins with modified properties, such as increased flame retardancy and thermal stability. google.com For instance, the synthesis of resol resins from various phenolic compounds (resorcinol, hydroquinone, etc.) with formaldehyde shows how the phenol structure affects the physical properties of the prepolymer. uobasrah.edu.iq
The presence of two iodine atoms at the ortho positions in this compound would sterically hinder and deactivate the ring for typical electrophilic substitution with formaldehyde, suggesting it would be a challenging monomer for traditional phenolic resin synthesis. However, if polymerization were achieved, the resulting resin could exhibit a high char yield and enhanced thermal stability. core.ac.uknasa.gov
| Phenolic Compound | Catalyst | Gel Time (min) | Viscosity (mPa.s) | Curing Temp (°C) |
| Resorcinol | NaOH | 8 | 435 | 120 |
| Hydroquinone | NaOH | 55 | 350 | 129 |
| Phloroglucinol | NaOH | 10 | 400 | 105 |
| Catechol | NaOH | 25 | 380 | 127 |
| This table presents data for resol resins synthesized from various non-iodinated phenolic compounds to illustrate the structure-function relationship in resin synthesis. Data synthesized from research findings. uobasrah.edu.iq |
Polyurethanes: Polyurethanes (PUs) are typically formed by the reaction of a diisocyanate with a polyol. acs.orgresearchgate.net Iodinated and fluorinated phenols can be incorporated as chain extenders or as part of the polyol backbone to impart specific properties. A study on radiopaque polyurethanes utilized 4,4'-isopropylidinedi-(2,6-diiodophenol) (IBPA) as a chain extender. The resulting PU demonstrated high radiopacity, making it suitable for medical applications, and showed no cytotoxicity. researchgate.net This indicates a viable pathway for incorporating diiodophenol structures into polyurethanes.
Similarly, this compound could serve as a diol or chain extender, reacting via its hydroxyl group. The trifluoromethyl group would contribute to creating a low-energy surface, while the iodine atoms could impart radiopacity and increase the polymer's density and refractive index.
Structure-Property Relationships in Fluorinated Polymers
The relationship between the chemical structure of fluorinated monomers and the properties of the resulting polymers is critical for designing materials for specific applications. researchgate.netsemanticscholar.org
Surface Properties : The presence of fluoroalkyl groups, such as the trifluoromethyl group in the target compound, leads to low surface free energy. rsc.org In polymers, these groups tend to migrate to the surface, creating a fluorine-rich outer layer that imparts hydrophobicity and oleophobicity (water and oil repellency). nih.gov
Thermal and Chemical Stability : The strong carbon-fluorine bond contributes to the high thermal stability and chemical inertness of fluoropolymers. fluoropolymers.eu A polymer incorporating this compound would likely benefit from the stability conferred by the CF3 group.
Optical and Dielectric Properties : Fluorination can lower the refractive index and dielectric constant of polymers, which is advantageous for applications in electronics and optical fibers. rsc.org
Mechanical Properties : The introduction of bulky halogen atoms like iodine can influence chain packing and intermolecular interactions, affecting the mechanical properties of the polymer. In some cases, while enhancing parameters like radiopacity, high iodine content can impact tensile strength. researchgate.net
The polymerization of a structurally related monomer, 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, yields a polymer (poly-p-oxyperfluorobenzylene) that is a crystalline solid with a softening range of 65–70 °C and is soluble in common organic solvents. nih.gov This demonstrates that highly halogenated trifluoromethylphenols can indeed form polymers with distinct thermal properties.
Design of Functional Materials from this compound Derivatives
The reactive sites on this compound—the hydroxyl group and the two carbon-iodine bonds—make it a versatile building block for a range of functional materials. The C-I bonds are particularly useful as they can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to create more complex molecules and polymers. This functionality allows for the precise design of materials with tailored electronic, optical, or biological properties. For example, 4-(Trifluoromethyl)phenol (B195918) is a known intermediate in the synthesis of polymers, monomers, and liquid crystals. chemicalbook.com
Development of Chemical Probes and Sensors Utilizing Diiodophenol Motifs
Phenolic compounds are a major class of environmental pollutants, and developing effective sensors for their detection is a significant area of research. mdpi.commdpi.com Electrochemical and optical (fluorescence) sensors are common platforms. nih.govrsc.orgyoutube.comyoutube.com While no sensors based specifically on this compound have been reported, the structural motifs are relevant to sensor design.
The phenolic group itself is electrochemically active and can be detected on modified electrodes. mdpi.com Materials like graphene and conducting polymers are often used to enhance sensor sensitivity and selectivity for various phenolic compounds. mdpi.com Furthermore, the halogen atoms on the phenol ring can influence the electronic properties and interaction with the sensor surface, potentially allowing for selective detection. For instance, sensors have been developed for the detection of 3-chlorophenol and 4-cyanophenol. mdpi.comnih.gov
In fluorescence sensing, probes are designed to change their light emission upon interaction with a specific analyte. mdpi.commdpi.com The diiodophenol structure could be incorporated into a larger molecular framework to act as a recognition site. The electron-withdrawing nature of the trifluoromethyl group and the heavy iodine atoms could modulate the electronic and photophysical properties of a potential fluorescent probe.
| Sensor Platform | Target Analyte | Linear Range | Limit of Detection (LOD) |
| Ti3C2Tx MXene Electrode | 4-Chlorophenol | 0.1–20.0 µM | 0.062 µM |
| CdSe/ZnS Quantum Dots | 3-Chlorophenol | 0.1 nM–0.1 mM | 26.09 pM |
| Cu-doped Gd2O3 Nanofiber | 4-Cyanophenol | 0.1–12.0 µM | 68.0 pM |
| Graphene Quantum Dots | Phenol | 1–100 µM | 0.44 µM |
| This table summarizes the performance of various electrochemical sensors for different halogenated and substituted phenols, illustrating the potential for developing a sensor for this compound. Data synthesized from research findings. mdpi.comrsc.orgmdpi.comnih.gov |
Catalytic Applications as Ligand Precursors or Supporting Structures
The iodinated aryl structure of this compound makes it a candidate for use in catalysis, either as a precursor to a catalytic ligand or as a heterogeneous catalyst support. The carbon-iodine bond is a key feature here.
Iodinated polymers, such as iodinated hypercrosslinked polymers, have been shown to act as effective heterogeneous catalysts for oxidation reactions. rsc.org In one study, an iodinated polymer was used to catalyze the oxidation of diphenylmethanol to the corresponding ketone with high efficiency. The catalyst could be recovered by simple filtration and reused without a loss of activity, highlighting the benefits of heterogeneous catalysis. rsc.org The iodine functional group acts as a precursor for a hypervalent iodine catalyst.
Furthermore, halogenated phenols can be used in the synthesis of ligands for metal-catalyzed reactions. The phenolic hydroxyl group provides a coordination site, while the rest of the molecule can be functionalized via reactions at the C-I bonds to create more complex pincer or bidentate ligands. These ligands could then coordinate with transition metals for various catalytic applications. While direct catalytic applications of this compound are not documented, the principles of using halogenated compounds in catalysis are well-established. globalscientificjournal.comnih.gov
Q & A
Basic: What are the recommended synthetic routes for 2,6-Diiodo-4-(trifluoromethyl)phenol, and how do reaction conditions influence yield?
Synthesis typically begins with a phenol precursor substituted at the para position with a trifluoromethyl group. A two-step iodination is performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. The first iodination introduces iodine at the 4-position (para to -CF₃), followed by a second iodination at the 2- and 6-positions (ortho to -CF₃). Temperature control (0–25°C) and stoichiometric iodine equivalents are critical to avoid over-iodination. Yields (~60–75%) depend on the purity of starting materials and exclusion of moisture .
Basic: What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H NMR reveals aromatic proton environments (δ 7.2–7.8 ppm), while <sup>19</sup>F NMR confirms the -CF₃ group (δ -60 to -65 ppm). <sup>13</sup>C NMR identifies iodine-induced deshielding effects.
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion peak [M+H]<sup>+</sup> at m/z 437.8 (C7H3F3I2O).
- X-ray Crystallography : Resolves steric effects of iodine substituents and hydrogen-bonding interactions in the solid state .
Advanced: How does the steric bulk of iodine substituents influence the compound’s interactions with biological targets?
The 2,6-diiodo groups create significant steric hindrance, limiting rotational freedom and enforcing a planar conformation. This enhances binding specificity to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms). Molecular docking studies suggest that the -CF₃ group stabilizes interactions via dipole-dipole forces, while iodine participates in halogen bonding with proximal amino acid residues (e.g., tyrosine or histidine). Competitive inhibition assays (IC50 values) are recommended to quantify potency .
Basic: What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors (melting point ~150–155°C).
- Storage : In amber glass under inert gas (N2 or Ar) at 2–8°C to prevent iodine loss via sublimation.
- Hazard Codes : H314 (skin corrosion) and H318 (eye damage) per GHS classification .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent DMSO concentration). Standardize protocols:
- Use freshly prepared stock solutions in DMSO (<0.1% final concentration).
- Include positive controls (e.g., propofol for anesthetic studies ).
- Validate results with orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling).
Advanced: What strategies improve the compound’s stability in aqueous solutions for in vitro studies?
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1% bovine serum albumin (BSA) to reduce aggregation.
- Light Protection : Shield from UV light to prevent iodine radical formation.
- Chelating Agents : Add EDTA (1 mM) to sequester metal ions that catalyze decomposition. Stability is confirmed via HPLC-UV (retention time shifts <2%) over 24 hours .
Advanced: How can researchers functionalize this compound for targeted drug delivery systems?
- Prodrug Synthesis : Introduce a phosphate group at the phenolic -OH via phosphorylation (POCl3/DMF), enhancing water solubility.
- Click Chemistry : Attach PEGylated azides to alkyne-modified derivatives (CuAAC reaction) for nanoparticle conjugation.
- Biotinylation : React with biotin-NHS ester to create probes for affinity chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
